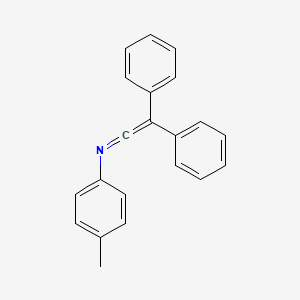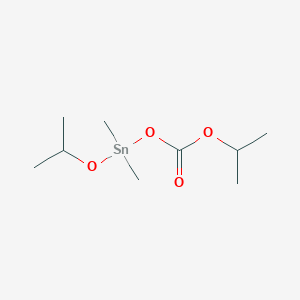
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is a unique organotin compound characterized by its distinct molecular structure. This compound is notable for its applications in various fields, including organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane typically involves the reaction of organotin precursors with specific organic ligands under controlled conditions. One common method includes the use of tetramethyltin and a suitable ligand in the presence of a catalyst. The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.
Wissenschaftliche Forschungsanwendungen
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds. Its unique structure allows it to interact with various substrates, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar structural motif but contains a phosphorus atom instead of tin.
1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene: Another structurally related compound with different functional groups.
Uniqueness
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is unique due to its organotin core, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
917482-12-3 |
|---|---|
Molekularformel |
C9H20O4Sn |
Molekulargewicht |
310.96 g/mol |
IUPAC-Name |
[dimethyl(propan-2-yloxy)stannyl] propan-2-yl carbonate |
InChI |
InChI=1S/C4H8O3.C3H7O.2CH3.Sn/c1-3(2)7-4(5)6;1-3(2)4;;;/h3H,1-2H3,(H,5,6);3H,1-2H3;2*1H3;/q;-1;;;+2/p-1 |
InChI-Schlüssel |
OVZMHJUXGTUTRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC(=O)O[Sn](C)(C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
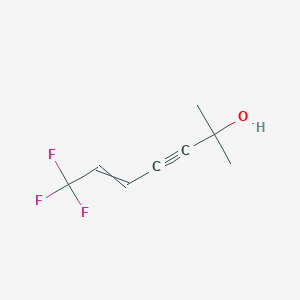
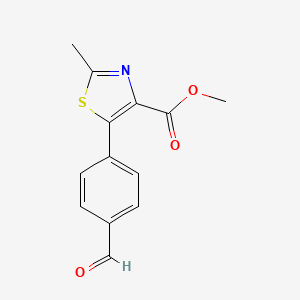
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)

![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
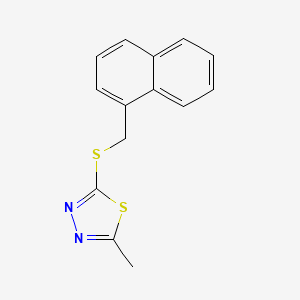
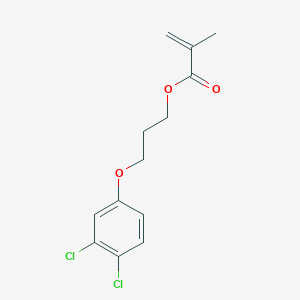
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
